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Compound of Interest

Methyl 4-amino-3-
Compound Name:
methoxybenzoate

cat. No.: B1297697

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-amino-3-methoxybenzoate, a key intermediate in pharmaceutical synthesis. The document
details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, outlines standardized experimental protocols for data acquisition, and presents a
logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available spectroscopic data for Methyl 4-amino-3-
methoxybenzoate. While direct spectral data is not always publicly available, this guide
indicates where such data can be accessed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Data
Detailed *H NMR spectral data, including chemical shifts (d) in ppm and coupling constants (J)

in Hz, for Methyl 4-amino-3-methoxybenzoate is available in spectral databases. A
representative dataset would typically be presented as follows:
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Chemical Shift
(ppm)

Multiplicity

Coupling Constant

(3)in H Assignment
in Hz

Data not available

Data not available

Data not available Aromatic Protons

Data not available

Data not available

Data not available Amino Protons

Data not available

Data not available

Data not available Methoxy Protons

Data not available

Data not available

Data not available Ester Methyl Protons

Note: Specific peak assignments and values can be found in databases such as SpectraBase.

[1]

BC NMR Data

The 13C NMR spectrum provides information on the carbon framework of the molecule. Key

chemical shifts are summarized below.

Chemical Shift (ppm)

Assignment

Data not available

Carbonyl Carbon

Data not available

Aromatic Carbons

Data not available

Methoxy Carbon

Data not available

Ester Methyl Carbon

Note: A complete peak list is available in spectral databases like SpectraBase.[1]

Infrared (IR) Spectroscopy

The FTIR spectrum of Methyl 4-amino-3-methoxybenzoate, typically recorded as a KBr

wafer, reveals characteristic absorption bands for its functional groups.[1]
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Wavenumber (cm~?) Intensity Assignment

Data not available Strong, Broad N-H Stretch (Amino group)
Data not available Strong C=0 Stretch (Ester)

Data not available Medium C-O Stretch (Ester and Ether)
Data not available Medium Aromatic C=C Bending

Data not available Medium C-N Stretch

Note: Detailed peak information can be accessed through the SpectraBase database.[1]

Mass Spectrometry (MS)

Mass spectrometry data, particularly from Gas Chromatography-Mass Spectrometry (GC-MS),
provides information about the molecular weight and fragmentation pattern of the compound.

m/z Relative Intensity (%) Assignment

181 High [M]* (Molecular lon)
166 Medium [M-CHs]+

150 Medium [M-OCHs]*

Source: NIST Mass Spectrometry Data Center[1]

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data
for a solid sample such as Methyl 4-amino-3-methoxybenzoate.

NMR Spectroscopy (*H and **C)

e Sample Preparation:

o Accurately weigh 5-10 mg of Methyl 4-amino-3-methoxybenzoate for *H NMR, or 20-50
mg for 33C NMR.
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o Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-de) in a clean, dry vial.

o Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if
necessary.

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean 5 mm NMR tube to remove any particulate matter.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing.

o Cap the NMR tube securely.

o Data Acquisition:

[e]

Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity and resolution.

o For 'H NMR, acquire the spectrum using a standard pulse sequence. Key parameters
include the spectral width, acquisition time, relaxation delay, and number of scans.

o For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum. Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger
number of scans and a longer relaxation delay are generally required.

» Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the
frequency-domain spectrum.

o Phase the spectrum to ensure all peaks are in the positive absorptive mode.

o Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
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o Integrate the peaks in the tH NMR spectrum to determine the relative ratios of protons.

o Analyze the multiplicities and coupling constants in the *H NMR spectrum to deduce
proton connectivity.

o Identify the chemical shifts in the 13C NMR spectrum to characterize the carbon
environments.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of Methyl 4-amino-3-methoxybenzoate with
approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an
agate mortar and pestle.

o The mixture should be ground to a fine, homogeneous powder.
o Transfer a portion of the powder into a pellet press.
o Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.

o Data Acquisition:

[e]

Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum over the desired wavenumber range (typically 4000-400
cm™1).

o The final spectrum is presented as a plot of absorbance or transmittance versus
wavenumber.

Mass Spectrometry (GC-MS)

e Sample Preparation:
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Prepare a dilute solution of Methyl 4-amino-3-methoxybenzoate (typically 1-10 pg/mL) in
a volatile organic solvent such as methanol, acetone, or ethyl acetate.

Ensure the sample is completely dissolved and free of any particulate matter by filtering if
necessary.

Transfer the solution to a 2 mL autosampler vial.

o Data Acquisition:

[e]

Inject a small volume (typically 1 uL) of the sample solution into the gas chromatograph.

The sample is vaporized in the heated injection port and carried by an inert gas (e.qg.,
helium) through the GC column.

The components of the sample are separated based on their volatility and interaction with
the column's stationary phase.

As the separated components elute from the GC column, they enter the mass
spectrometer.

In the ion source (typically using Electron lonization - El), the molecules are bombarded
with electrons, leading to ionization and fragmentation.

The resulting ions are separated by the mass analyzer based on their mass-to-charge
ratio (m/z).

The detector records the abundance of each ion.

e Data Analysis:

o

o

o

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak ([M]*) to determine the molecular weight of the compound.

Analyze the fragmentation pattern to gain structural information. The observed fragments
can be correlated with the loss of specific functional groups from the parent molecule.
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o Compare the obtained mass spectrum with library spectra (e.g., NIST) for confirmation of
the compound's identity.

Workflow and Pathway Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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